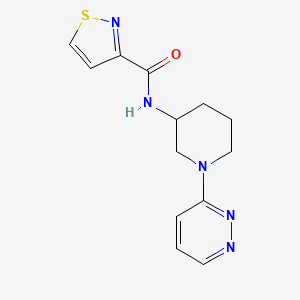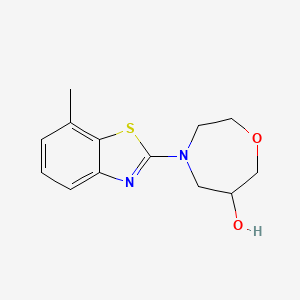![molecular formula C19H19N3O2 B6975472 (3-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B6975472.png)
(3-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone is a complex organic molecule that features a benzoxazepine ring fused with a pyrazolopyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone typically involves multi-step organic reactions. The starting materials often include substituted benzoxazepines and pyrazolopyridines. Key steps in the synthesis may involve:
Formation of the Benzoxazepine Ring: This can be achieved through cyclization reactions involving ortho-aminophenols and appropriate carbonyl compounds under acidic or basic conditions.
Formation of the Pyrazolopyridine Moiety: This can be synthesized via condensation reactions involving hydrazines and pyridine derivatives.
Coupling Reaction: The final step involves coupling the benzoxazepine and pyrazolopyridine units using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for industrial-scale synthesis.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (3-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, (3-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone could be investigated for its therapeutic potential, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Pathways Involved: The compound may affect pathways related to cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone: shares structural similarities with other benzoxazepine and pyrazolopyridine derivatives.
Benzoxazepine Derivatives: Compounds like 1,4-benzoxazepine-5-carboxylic acid.
Pyrazolopyridine Derivatives: Compounds such as 5-methylpyrazolo[1,5-a]pyridine-3-carboxamide.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct bioactivity and chemical reactivity compared to its individual components.
Eigenschaften
IUPAC Name |
(3-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-8-22-17(9-13)16(10-20-22)19(23)21-11-15-5-3-4-6-18(15)24-12-14(21)2/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDVVCILEYRCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2CN1C(=O)C3=C4C=C(C=CN4N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-[(Pyrazolo[1,5-a]pyridin-3-ylmethylamino)-thiophen-2-ylmethyl]cyclobutyl]methanol](/img/structure/B6975392.png)

![N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]methanamine](/img/structure/B6975414.png)
![2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole](/img/structure/B6975426.png)
![benzyl N-[1-(2,5-dimethyl-1,3-oxazole-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B6975433.png)
![tert-butyl N-[[1-(1,4-dioxan-2-ylmethyl)pyrrolidin-2-yl]methyl]carbamate](/img/structure/B6975439.png)
![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B6975453.png)
![5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B6975461.png)
![3-phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole](/img/structure/B6975470.png)
![5-cyclopropyl-N-[(3,5-dibromopyridin-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6975480.png)
![2-Cyclopropyl-5-[[4-[(2-fluorophenyl)methoxy]piperidin-1-yl]methyl]-1,3,4-thiadiazole](/img/structure/B6975499.png)
![2-[[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole](/img/structure/B6975504.png)

![N-[(3,5-dibromopyridin-4-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine](/img/structure/B6975510.png)
